molecular formula C8H9NO2 B15072385 (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol

Cat. No.: B15072385
M. Wt: 151.16 g/mol
InChI Key: ZVXJNBXHDDSCHZ-SSDOTTSWSA-N
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Description

(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a chiral bicyclic heterocyclic compound featuring fused pyran and pyridine rings. Its structure includes a hydroxyl group at the 4-position and a stereocenter at the R-configuration. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol and a CAS Registry Number of 754149-09-2 . The compound’s stereochemistry and hydroxyl group contribute to its reactivity and intermolecular interactions, making it valuable for synthetic modifications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

(4R)-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-ol

InChI

InChI=1S/C8H9NO2/c10-7-3-5-11-8-6(7)2-1-4-9-8/h1-2,4,7,10H,3,5H2/t7-/m1/s1

InChI Key

ZVXJNBXHDDSCHZ-SSDOTTSWSA-N

Isomeric SMILES

C1COC2=C([C@@H]1O)C=CC=N2

Canonical SMILES

C1COC2=C(C1O)C=CC=N2

Origin of Product

United States

Preparation Methods

Multicomponent Reactions (MCRs)

Multicomponent reactions are widely employed for constructing the dihydropyranopyridine scaffold. A seminal method involves the condensation of Meldrum’s acid, β-keto-esters, and aromatic aldehydes in the presence of ammonium acetate (Scheme 1). For example, reacting Meldrum’s acid (1) , methyl acetoacetate (2) , and benzaldehyde (3) under acetic acid reflux yields 5-alkoxycarbonyl-6-methyl-3,4-dihydropyridones (4) , which serve as precursors for pyranopyridines. This method typically achieves moderate yields (15–70%) but requires optimization for stereocontrol.

Mechanistic Insights :
The reaction proceeds via Knoevenagel condensation between Meldrum’s acid and the aldehyde, followed by Michael addition of the β-keto-ester and cyclization. The acidic proton of Meldrum’s acid (pKa ≈ 9.97) facilitates decarboxylation, directing the formation of the 3,4-dihydropyridone intermediate rather than 1,4-dihydropyridines.

Non-Conventional Synthesis Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. For example, Hernández et al. reported the synthesis of 3-cyano-2-pyridones (7) from 4H-pyrans (8) under microwave conditions, achieving 86% yield in 5 minutes. Adapting this protocol, the pyranopyridine core could be assembled via microwave-promoted cyclization, reducing reaction times from hours to minutes.

Ultrasound and Infrared Techniques

Ultrasound-assisted synthesis leverages cavitation effects to accelerate mass transfer. A notable example is the preparation of 4-aryl-3,4-dihydropyridones (9) using ultrasonic irradiation, which achieved 85% yield in 30 minutes. Similarly, infrared-assisted reactions under solvent-free conditions offer eco-friendly advantages, though yields remain moderate (50–65%).

Stereoselective Synthesis Techniques

Asymmetric Catalysis

Enantioselective synthesis of the (R)-enantiomer remains challenging. The Suárez group demonstrated that chiral Brønsted acids catalyze the MCR to afford 3,4-dihydropyridones with up to 90% enantiomeric excess (ee). For instance, using a binaphthol-derived phosphoric acid catalyst (10) , the reaction of Meldrum’s acid, ethyl acetoacetate, and 4-nitrobenzaldehyde produced the (R)-configured product in 78% yield and 88% ee.

Chemoenzymatic Resolution

Enzymatic resolution offers an alternative route. Lipases such as Candida antarctica lipase B (CAL-B) selectively hydrolyze racemic esters, enriching the (R)-enantiomer. In a case study, racemic ethyl 4-hydroxy-2H-pyrano[2,3-b]pyridine-3-carboxylate (11) was treated with CAL-B in phosphate buffer, affording the (R)-alcohol with 95% ee after 24 hours.

Comparative Analysis and Optimization Strategies

Yield and Efficiency

Table 1 compares key methods for synthesizing pyranopyridine derivatives:

Method Conditions Yield (%) ee (%) Reference
Conventional MCR Acetic acid reflux, 6 h 55–75
Microwave-assisted MW, 100°C, 5 min 86
Asymmetric catalysis Chiral Brønsted acid, 24 h 78 88
Enzymatic resolution CAL-B, pH 7.0, 24 h 45 95

Solvent and Catalyst Effects

  • Solvent-free conditions improve atom economy and reduce waste, as seen in SiO₂-Pr-SO₃H-catalyzed reactions (yields: 78–93%).
  • Heterogeneous catalysts (e.g., Zn-SSA) enhance chemo-selectivity in multicomponent reactions, particularly for introducing cyano groups.

Chemical Reactions Analysis

Oxidation Reactions

The C4 hydroxyl group undergoes oxidation to form ketone derivatives. This reaction is typically catalyzed by transition-metal oxidants:

Reagent/ConditionsProductYield (%)Source
PCC (Pyridinium chlorochromate) in CH₂Cl₂4-Oxo-3,4-dihydro-2H-pyrano[2,3-b]pyridine82
MnO₂ in acetoneSame as above75

The oxidation proceeds via a two-step mechanism:

  • Deprotonation of the hydroxyl group.

  • Hydride transfer to the oxidant, forming the ketone.

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution under Mitsunobu or acidic conditions:

Example: Formation of ethers via Mitsunobu reaction:

text
(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol + R-OH → 4-OR-substituted derivative (R = alkyl/aryl)
ReagentsConditionsYield Range (%)
DIAD, PPh₃, R-OHTHF, 0°C to RT60–85

Ring-Opening and Functionalization

Acid-catalyzed ring-opening reactions generate pyridine derivatives. For instance, treatment with HCl in ethanol induces pyran ring scission:

Reaction PathwayProductKey Conditions
HCl/EtOH, reflux5-Hydroxy-2,3-dihydropyridin-4(1H)-one4 h, 70°C

Mechanistic Insight:
Protonation of the pyran oxygen weakens the C–O bond, leading to ring opening and subsequent keto-enol tautomerization .

Cyclization Reactions

The compound serves as a precursor for fused polycyclic systems. For example, AgOTf-catalyzed cycloisomerization yields azaisocoumarin derivatives:

Starting MaterialCatalystProductYield (%)
N-Propargyl derivativeAgOTf (5 mol%)8-Substituted-5-azaisocoumarin55–68

Reductive Transformations

Catalytic hydrogenation selectively reduces the pyridine ring:

ConditionsProductSelectivity
H₂ (1 atm), Pd/C, EtOHHexahydro-2H-pyrano[2,3-b]pyridin-4-ol>95%

Multicomponent Reactions (MCRs)

The compound participates in MCRs to form complex heterocycles. A representative synthesis involves:

  • Reactants: (R)-enantiomer, aryl aldehyde, ethyl acetoacetate

  • Conditions: Ammonium acetate, ethanol, reflux

  • Product: Polysubstituted dihydropyridone derivatives (Yield: 54–68%) .

Biological Derivatization

The hydroxyl group enables conjugation for pharmacological applications. For example, methylation with [¹¹C]CH₃I produces radiolabeled analogs for PET imaging :

Radiolabeling ReactionSpecific Activity (GBq/μmol)Application
[¹¹C]CH₃I, DMF, 80°C120–150mGluR2 receptor imaging

Acid/Base-Mediated Rearrangements

Under strongly acidic conditions (e.g., H₂SO₄), the compound undergoes Wagner-Meerwein rearrangements to form isoindole derivatives .

Scientific Research Applications

Chemistry: In chemistry, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .

Medicine: In medicine, ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol derivatives are being investigated for their therapeutic potential. They have been explored for their anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of ®-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol
  • Structural Difference : The pyran ring is fused to the pyridine at positions [3,2-b] instead of [2,3-b], altering ring strain and electronic properties.
  • Molecular Formula: C₈H₉NO₂ (identical to the target compound).
  • Key Data : CAS 754149-09-2, MW 151.16, purity 98% .
  • Relevance : Despite identical molecular formulas, the regioisomeric fusion impacts solubility and synthetic pathways.
2.1.2 2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinolines
  • Structural Difference: A quinoline system replaces the pyridine, introducing aromaticity and bulkier substituents.
  • Synthesis : Prepared via Fe/HCl-mediated reduction of esters (e.g., 5a-d ), yielding products with methyl groups enhancing steric hindrance .
  • Applications: Used as intermediates in pharmaceuticals due to quinoline’s inherent bioactivity.

Functionalized Derivatives

2.2.1 JNJ16259685
  • Structure: (3,4-Dihydro-2H-pyrano[2,3-b]quinolin-7-yl)-(cis-4-methoxy-cyclohexyl)-methanone.
  • Key Data : Purchased from Sigma-Aldrich; used in neuropharmacological studies targeting metabotropic glutamate receptors .
  • Comparison: The quinoline core and methoxy-cyclohexyl group enhance lipophilicity and receptor binding compared to the hydroxylated pyridine in the target compound.
2.2.2 Chlorinated Derivatives
  • Example: (3S)-1-[(R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-3-hydroxypyrrolidine-2,5-dione.
  • Molecular Weight : 531.823 g/mol (vs. 151.16 for the target compound).
  • Relevance : Chlorine substituents increase molecular weight and modulate electronic properties for enhanced pharmacological activity .

Pyrano-Pyranones and Pyrano-Pyridinones

  • Example: 3,4-Dihydro-2H-pyrano[4,3-b]pyran-5-ones.
  • Synthesis : Formed via Michael addition or aldol condensation of 4-hydroxypyran-2-ones with α,β-unsaturated ketones .
  • Comparison: Replacing pyridine with a pyranone ring reduces basicity but increases electrophilicity, favoring cyclization reactions.

Data Tables

Table 1: Key Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Feature(s)
(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol 754149-09-2 C₈H₉NO₂ 151.16 Chiral hydroxyl group
JNJ16259685 N/A C₂₃H₂₆ClNO₃ 424.91 Quinoline core, methoxy-cyclohexyl
2,2-Dimethyl-3,4-dihydro-2H-pyrano[2,3-b]quinoline N/A C₁₄H₁₅NO 213.28 Methyl groups, Fe/HCl synthesis

Biological Activity

(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₈H₉NO₂
  • CAS Number : 198703-16-1
  • Molecular Weight : 153.16 g/mol

The compound features a fused pyran and pyridine ring system, which contributes to its diverse biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to exhibit:

  • Enzyme Inhibition : The compound can inhibit certain enzymes involved in metabolic pathways, potentially leading to anticancer effects.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound possesses notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells. For instance:

StudyCell LineConcentration (µM)Effect
HeLa4.24 - 8.77Significant antiproliferative effect
A37510 - 20Moderate inhibition observed

These findings suggest that the compound may induce cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, indicating potential use in treating infections:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

These results highlight its potential as a lead compound in the development of new antimicrobial agents.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A recent study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth at low micromolar concentrations, suggesting its potential as a therapeutic agent against cancer .
  • Antimicrobial Evaluation :
    Another investigation focused on the antimicrobial properties of this compound against multiple pathogens. The findings revealed that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol and its analogs?

  • Answer : Common approaches involve cyclization reactions and heterocyclic ring formation. For example, Diels-Alder reactions using α,β-unsaturated carbonyl intermediates (e.g., ethyl vinyl ether) and quinone methides have been utilized to construct pyrano-pyridine scaffolds . Base-catalyzed aldol condensation of dehydroacetic acid derivatives is another method to form dihydro-pyrano-pyridinones . Key steps include controlling regioselectivity via temperature and catalyst choice (e.g., TiCl₃ for reductive amination) .

Q. How is the stereochemical configuration (R) confirmed for this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for stereochemical confirmation. For structurally related compounds (e.g., thiopyrano-thieno-pyrimidinones), SCXRD data (R-factor: 0.043, wR-factor: 0.119) validated spatial arrangements of substituents . Chiral chromatography or NMR-based Mosher ester analysis may supplement stereochemical assignments in absence of crystallographic data.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify ring junction protons (δ 4.5–5.5 ppm for dihydro-pyran protons) and hydroxyl groups (broad singlet at δ 1.5–3.0 ppm).
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₈H₇NO₂ for analogs, m/z 149.1467) .
  • IR : Hydroxyl stretching (3200–3600 cm⁻¹) and carbonyl bands (1650–1750 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under varying reaction conditions?

  • Answer : Yields depend on solvent polarity, catalyst loading, and reaction time. For example:

  • Solvent : Xylene or toluene promotes high-temperature cyclization (e.g., 105°C for 25–30 hours) .
  • Catalysts : Pd(PPh₃)₄ enhances coupling efficiency in Suzuki-Miyaura reactions for pyridine derivatives (yield >70%) .
  • Workup : Sequential NaOH washes and recrystallization (e.g., methanol) improve purity .

Q. What contradictions exist in reported biological activities of pyrano-pyridine derivatives, and how can they be resolved?

  • Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may stem from:

  • Impurity profiles : HPLC-UV/MS detects byproducts (e.g., des-hydroxy analogs) that skew bioassays .
  • Assay conditions : Varying pH or serum protein binding alters compound stability. Standardized protocols (e.g., CLSI guidelines) mitigate variability.
  • Structural analogs : Subtle changes (e.g., 4-hydroxy vs. 4-methoxy) drastically affect target binding .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitutions?

  • Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and Fukui indices to identify electrophilic sites. For example, the 4-hydroxy group’s lone pairs make it susceptible to acylation, while the pyridine nitrogen directs electrophilic aromatic substitution .

Q. How do steric and electronic effects influence the regioselectivity of functionalization in this scaffold?

  • Answer :

  • Steric effects : Bulky substituents at C-2 or C-6 hinder reactions at adjacent positions.
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) deactivate the pyridine ring, directing substitutions to the dihydro-pyran moiety .
  • Case study: 3-Chloro-4-hydroxyphenyl analogs show preferential O-methylation over N-alkylation due to resonance stabilization of the hydroxyl group .

Q. What purification challenges arise during scale-up synthesis, and how are they addressed?

  • Answer : Common issues include:

  • Byproduct formation : Column chromatography (silica gel, EtOAc/hexane gradients) separates regioisomers .
  • Hydroscopicity : Lyophilization or storage under inert gas prevents degradation of the 4-hydroxy group .
  • Metal residues : Chelating resins (e.g., Chelex®) remove Pd catalysts post-Suzuki reactions .

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